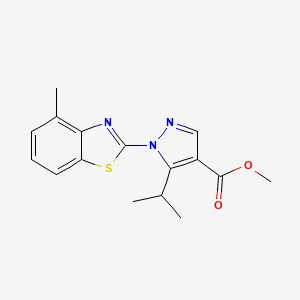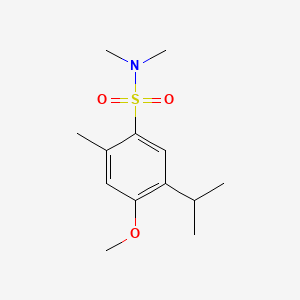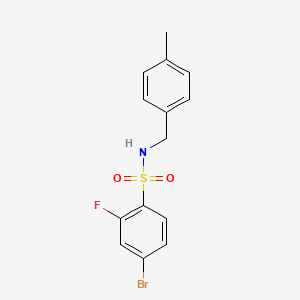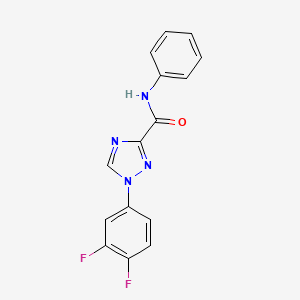![molecular formula C18H13N7O2 B15283096 4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B15283096.png)
4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone is a heterocyclic compound that combines the structural features of 4-nitrobenzaldehyde and 5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone typically involves the reaction of 4-nitrobenzaldehyde with 5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-hydrazine under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-aminobenzaldehyde derivatives, while oxidation of the aldehyde group can produce carboxylic acids .
Scientific Research Applications
4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used to investigate the mechanisms of action of various biological pathways and targets.
Material Science: It has applications in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or microbial growth . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-hydroxy-1,3,4-triazindolizine: Similar in structure but with different functional groups.
Thiazolo[4,5-b]pyridines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone is unique due to its combination of a nitrobenzaldehyde moiety with a triazolo[1,5-a]pyrimidine scaffold. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds .
Properties
Molecular Formula |
C18H13N7O2 |
|---|---|
Molecular Weight |
359.3 g/mol |
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H13N7O2/c26-25(27)15-8-6-13(7-9-15)11-20-23-17-10-16(14-4-2-1-3-5-14)22-18-19-12-21-24(17)18/h1-12,23H/b20-11+ |
InChI Key |
OOUJDUBEAAIIKG-RGVLZGJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N-methylacetamide](/img/structure/B15283015.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B15283018.png)
![Ethyl ({4-amino-5-[{4-amino-2-[(2-ethoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-5-pyrimidinyl}(phenyl)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetate](/img/structure/B15283024.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazine](/img/structure/B15283032.png)

![N-(4-bromobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B15283040.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B15283050.png)
![4-{[(2,4-Dimethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B15283054.png)
![6-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B15283066.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B15283080.png)

![6-[3-(4-Morpholinyl)propyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283088.png)

